1-(4-Methoxyphenyl)-3-heptanone
Description
1-(4-Methoxyphenyl)-3-heptanone is a substituted heptanone featuring a 4-methoxyphenyl group at the 1-position and a ketone moiety at the 3-position of a seven-carbon chain. For instance, compounds such as 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone () and 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-3-heptanone () share core similarities, including aryl-substituted heptanone backbones. These derivatives are often isolated from natural sources or synthesized for pharmacological and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-13(15)9-6-12-7-10-14(16-2)11-8-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOUHRIJLZFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-heptanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-heptanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Chalcone Derivatives
Examples :
- (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)
- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2)
Structural Differences :
- Backbone: Chalcones feature a propenone (α,β-unsaturated ketone) structure, unlike the saturated heptanone chain in the target compound.
- Substituents : Shared 4-methoxyphenyl group but with additional hydroxyl or methoxy groups on the second aryl ring.
Functional Properties :
- Antioxidant Activity : Chalcone derivatives demonstrated strong antioxidant effects in PC12 cells exposed to H2O2, with dose-dependent responses (e.g., Compound 1d reduced oxidative stress at 10–40 μM) .
- Anti-inflammatory Mechanisms : These compounds modulate pathways like NF-κB and MAPK, suggesting cross-talk between antioxidant and anti-inflammatory activities .
This difference may explain their stronger biological activity despite structural similarities .
Azetidinone Derivatives
Examples :
- 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)
- 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b)
Structural Differences :
- Core Structure: β-lactam (azetidinone) ring instead of a linear heptanone chain.
- Substituents: Additional phenoxy or halogenated aryl groups at the 3-position.
Physical Properties :
- Melting Points : 3a (188–189°C) and 3b (150–152°C) exhibit higher melting points than avobenzone (110–118°C, ), likely due to the rigid β-lactam ring enhancing crystallinity .
Comparison Insight: The azetidinone ring introduces steric hindrance and polarity, which may limit membrane permeability compared to linear heptanones. This structural feature could restrict applications in drug delivery despite thermal stability .
Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)
Structural Differences :
- Backbone: Diketone structure (1,3-dione) vs. a single ketone in heptanones.
- Substituents : A 4-tert-butylphenyl group enhances lipophilicity.
Functional Properties :
- Applications : Widely used in sunscreens due to UV absorption properties.
- Molecular Weight: 310.387 g/mol, significantly higher than typical heptanone derivatives (e.g., 3-heptanone: 114.19 g/mol) .
Comparison Insight: The conjugated diketone system in avobenzone allows for broad UV absorption (UVA), a property absent in non-conjugated heptanones. This highlights how ketone positioning and conjugation critically influence photochemical behavior .
Other Heptanone Derivatives
Examples :
- 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone ()
- 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-3-heptanone ()
Structural Differences :
- Substituents: Additional hydroxyl/methoxy groups on the heptanone chain or aryl rings.
Data Table: Key Comparative Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
